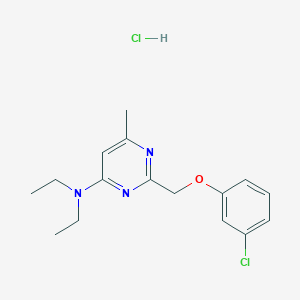
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative with a unique chemical structure that makes it an ideal candidate for research purposes.
Mécanisme D'action
The exact mechanism of action of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in DNA replication and transcription, leading to the suppression of tumor growth. It has also been shown to interfere with viral replication by inhibiting the activity of viral enzymes.
Effets Biochimiques Et Physiologiques
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the proliferation of bacteria and viruses, and modulate the expression of genes involved in various cellular processes. It has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is its versatility in terms of applications. It can be used in a wide range of experiments, from cell culture studies to animal models. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride. One of the areas of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Another direction is the exploration of its potential as a diagnostic tool for the detection of nucleic acids. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride involves the reaction of 2,4,6-trichloropyrimidine with m-chlorobenzyl alcohol and diethylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline powder.
Applications De Recherche Scientifique
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of nucleic acids and as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
102207-81-8 |
|---|---|
Nom du produit |
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride |
Formule moléculaire |
C16H21Cl2N3O |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O.ClH/c1-4-20(5-2)16-9-12(3)18-15(19-16)11-21-14-8-6-7-13(17)10-14;/h6-10H,4-5,11H2,1-3H3;1H |
Clé InChI |
MTZMDNNRSSEQQF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl |
SMILES canonique |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl |
Autres numéros CAS |
102207-81-8 |
Synonymes |
2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methyl-pyrimidin-4-amine hyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



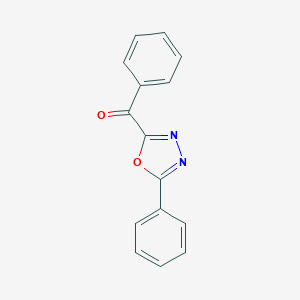
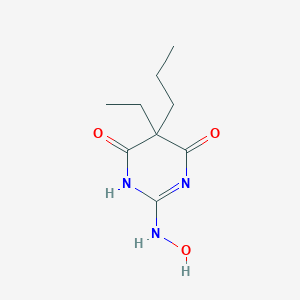
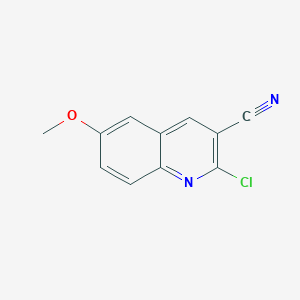

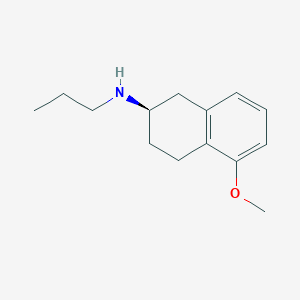
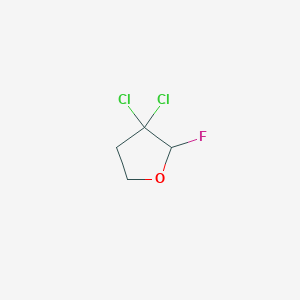
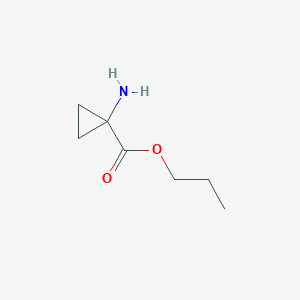
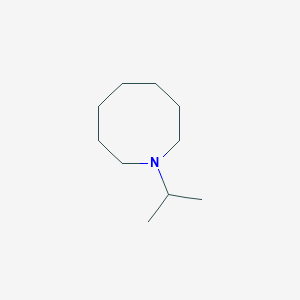
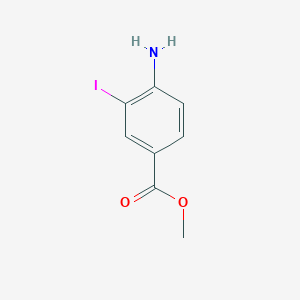
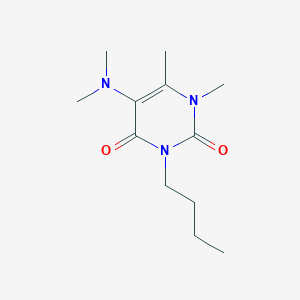
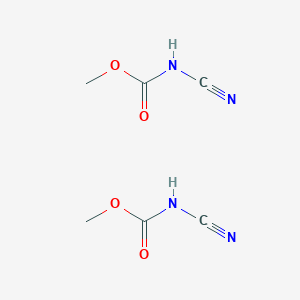
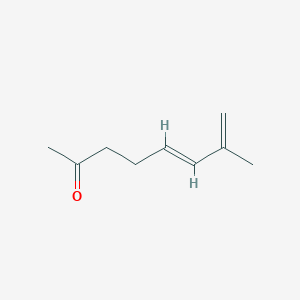
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)